1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, conditions, catalysts, and the yield of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Spectroscopic Applications
Spectroscopic Investigation of Dihydronicotinamides : Fischer, Fleckenstein, and Hönes (1988) synthesized model compounds including N,N-dimethyl-1(N)-(2,6-dichlorobenzyl)-1,4-dihydronicotinamide to study natural coenzymes' conformation, absorption, and fluorescence using 1H NMR, UV/VIS absorption, and fluorescence spectroscopy. Their research provides insights into the effective conjugation and conformational preferences in solution, contributing to our understanding of coenzyme behavior in biological systems (Fischer, Fleckenstein, & Hönes, 1988).
Polymer Science
New Polyamides with Aromatic Diamines : Faghihi and Mozaffari (2008) developed novel polyamides through polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, exploring materials science applications. These polyamides exhibit significant thermal stability and solubility, indicating potential for high-performance polymers in industrial applications (Faghihi & Mozaffari, 2008).
Heterocyclic Chemistry
Heterocyclic Synthesis Using Enaminonitriles : Fadda et al. (2012) utilized enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of these compounds in generating diverse heterocyclic frameworks. This research underscores the role of similar compounds in expanding the toolkit for heterocyclic synthesis, which is crucial for developing new pharmaceuticals and materials (Fadda et al., 2012).
Antimicrobial Activity
Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides : Moraski et al. (2011) synthesized a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, demonstrating potent activity against multi- and extensive drug-resistant tuberculosis strains. This study highlights the potential of these compounds in addressing critical needs in antimicrobial resistance (Moraski et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-18(2)14(20)10-5-4-8-19(15(10)21)9-11-12(16)6-3-7-13(11)17/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCDILXOQPPUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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